molecular formula C12H15BFNO5 B7952645 4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B7952645
M. Wt: 283.06 g/mol
InChI Key: WIPQJTWVUCBIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method starts with the nitration of 4-fluorophenol to produce 4-fluoro-2-nitrophenol. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a nitro group and a fluoro substituent, which enhance its reactivity and selectivity in various chemical reactions. The boron moiety also makes it highly effective in Suzuki–Miyaura coupling reactions, providing a versatile tool for organic synthesis .

Properties

IUPAC Name

4-fluoro-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO5/c1-11(2)12(3,4)20-13(19-11)8-5-7(14)6-9(10(8)16)15(17)18/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQJTWVUCBIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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